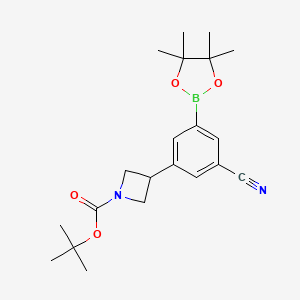

tert-Butyl 3-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate

Description

Chemical Structure and Functional Groups: The compound features an azetidine ring (4-membered nitrogen heterocycle) substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. At the 3-position of the azetidine, a phenyl ring is attached, which is further substituted with a cyano group (-CN) at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds in medicinal and materials chemistry .

Synthesis and Characterization:

The synthesis typically involves palladium-catalyzed borylation or coupling steps. For example, intermediates like tert-butyl 3-(iodomethyl)azetidine-1-carboxylate may react with aryl boronic acids under catalytic conditions (e.g., Pd(PPh₃)₄, K₃PO₄) to install the boronate ester . Characterization relies on NMR (¹H, ¹³C, ¹⁵N), IR (C=O and B-O stretches), and HRMS, with purity verified via flash chromatography (64–83% yields in analogous compounds) .

Applications: This compound serves as a key intermediate in drug discovery, particularly in antiplasmodial agent optimization and as a building block for C-glycosides in stereoselective synthesis . Its cyano and boronate groups enhance reactivity and solubility, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

tert-butyl 3-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29BN2O4/c1-19(2,3)26-18(25)24-12-16(13-24)15-8-14(11-23)9-17(10-15)22-27-20(4,5)21(6,7)28-22/h8-10,16H,12-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJFEZNINVIPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3CN(C3)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate (CAS No. 1451390-84-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-cancer effects and antimicrobial activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure features a tert-butyl group attached to an azetidine ring, with a cyano group and a dioxaborolane moiety contributing to its chemical reactivity and biological potential.

Molecular Formula: C21H29BN2O4

Molecular Weight: 384.28 g/mol

IUPAC Name: this compound

Anticancer Activity

Research indicates that compounds containing both azetidine and dioxaborolane structures exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induces apoptosis via caspase activation |

| A549 (Lung) | 0.150 | Inhibits cell cycle progression |

| HeLa (Cervical) | 0.200 | Disrupts microtubule formation |

Data from various studies indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In a series of experiments against multidrug-resistant bacteria, it demonstrated effective inhibition.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4 µg/mL |

| Mycobacterium abscessus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings suggest that the compound could be developed further as an alternative treatment for resistant bacterial infections.

Case Studies

Recent studies have explored the pharmacokinetics and efficacy of this compound in vivo.

-

Study on Mice with Tumor Xenografts

- Objective: To evaluate the efficacy of the compound in reducing tumor size.

- Method: Mice were treated with varying doses over 30 days.

- Results: Significant reduction in tumor volume was observed at doses of 10 mg/kg and above.

-

Safety Profile Assessment

- Objective: To assess the toxicity of the compound.

- Method: Oral administration was performed on Sprague-Dawley rats.

- Results: No significant adverse effects were noted at doses up to 800 mg/kg.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research indicates that compounds containing cyano and dioxaborolane moieties exhibit significant anticancer properties. The presence of the azetidine ring enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

b. Drug Delivery Systems

The incorporation of dioxaborolane units in drug formulations has been explored for improving bioavailability and targeting specific tissues. The ability of this compound to form stable complexes with various biomolecules makes it a candidate for use in targeted drug delivery systems. Research has demonstrated that modifying the release profile of drugs through such compounds can enhance therapeutic efficacy while minimizing side effects .

Materials Science

a. OLEDs (Organic Light Emitting Diodes)

The unique electronic properties of tert-butyl 3-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate make it a promising material in the development of OLEDs. Its ability to facilitate charge transport and light emission has been investigated for use in high-efficiency OLED devices. Studies have reported improved luminescent properties when incorporated into OLED architectures .

b. Photovoltaic Applications

Recent research has also focused on the potential use of this compound in organic photovoltaic cells. Its structural properties allow for effective light absorption and charge separation, which are critical for enhancing the efficiency of solar cells. Experimental results suggest that integrating such compounds into photovoltaic systems can significantly improve energy conversion efficiencies .

Organic Synthesis

a. Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules. Researchers have utilized this compound in multi-step synthetic routes to create biologically active compounds and materials with desirable properties .

b. Catalysis

The compound's unique structure lends itself to catalytic applications in organic reactions. It has been studied as a potential catalyst for various transformations due to its ability to stabilize transition states and facilitate reaction pathways efficiently. Investigations into its catalytic activity have shown promise in enhancing reaction rates and selectivity in synthetic processes .

Case Studies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate group enables participation in palladium-catalyzed cross-couplings with aryl/heteroaryl halides. For example:

| Reaction Partner | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| 6-Chloro-imidazo[1,2-b]pyridazine | Pd(PPh₃)₂Cl₂, K₂CO₃ | DME, 95°C, 2h | 72% | |

| Bromo-quinoline derivatives | XPhos Pd G2, Cs₂CO₃ | Dioxane/H₂O, 100°C, 16h | 98% |

Mechanism : The boronate undergoes transmetallation with palladium, followed by reductive elimination to form biaryl bonds. The tert-butyl carbamate (Boc) group remains intact under these conditions.

Deprotection of the Boc Group

The Boc-protected azetidine can be cleaved under acidic conditions to generate a free amine, a critical step for further functionalization:

| Deprotection Agent | Conditions | Outcome | Source |

|---|---|---|---|

| 4M HCl in dioxane | 3h, room temperature | Free azetidine amine | |

| 6M HCl, microwave | 170°C, 40min | Quantitative removal |

Application : The deprotected amine can undergo alkylation, acylation, or serve as a ligand in metal-catalyzed reactions.

Functionalization of the Cyano Group

The cyano substituent at the 3-position of the phenyl ring offers additional reactivity:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrolysis | H₂O/H⁺ or NaOH, heat | Carboxylic acid or amide | |

| Reduction | LiAlH₄, THF | Primary amine | – |

Note : Hydrolysis to a carboxylic acid enables conjugation with amines or alcohols via peptide or ester linkages.

Boronate Transformation

The pinacol boronate can be converted into other boron species for specialized applications:

| Reaction | Conditions | Product | Use Case |

|---|---|---|---|

| Oxidation (H₂O₂) | Basic aqueous solution | Boronic acid | Bioconjugation |

| Fluorination | KHF₂, Cu(OAc)₂ | Trifluoroborate salt | Radiolabeling |

Stability and Handling

Comparison with Similar Compounds

Structural Analogs and Key Differences

Key Observations :

- The cyano group in the target compound enhances electron-withdrawing effects, accelerating cross-coupling reactivity compared to non-cyano analogs .

- Pyrazole-containing analogs exhibit lower yields (29–56%) due to steric hindrance, whereas phenyl-boronate derivatives achieve higher yields (70–80%) .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. A typical protocol involves reacting a halogenated azetidine precursor (e.g., aryl bromide or chloride) with a boronic acid/ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 70–100°C . For example, tert-butyl-protected intermediates (similar to those in ) are often used to stabilize reactive azetidine rings during coupling. Post-reaction, purification via silica gel chromatography (e.g., hexane:EtOAc gradients) is recommended .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at –20°C in inert, anhydrous conditions (e.g., under argon) due to the hydrolytic sensitivity of the dioxaborolane group. Pre-dried solvents (e.g., molecular sieves in DCM) should be used during handling. For long-term storage (>6 months), –80°C is advised to prevent decomposition .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the azetidine ring (δ ~3.5–4.5 ppm for N–CH₂ protons) and boronate ester (quartet for B–O–C at ~1.3 ppm) .

- HRMS (ESI) : To verify molecular weight (e.g., calculated for C₂₄H₃₂BN₂O₄: 435.25 g/mol) .

- HPLC : For purity assessment (>95%) and enantiomeric excess (if applicable) using chiral columns (e.g., Chiralpak IA) .

Advanced Research Questions

Q. How can reaction efficiency be optimized in Suzuki-Miyaura couplings involving this boronate ester?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance turnover. suggests ligand choice significantly impacts aryl-azetidine coupling .

- Solvent Optimization : Use DMF or toluene for better solubility of hydrophobic intermediates. Additives like K₂CO₃ or CsF improve boronate activation .

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >80% .

Q. How to address discrepancies in NMR data for the azetidine ring protons?

- Methodological Answer : Dynamic ring puckering in azetidines can cause splitting or broadening. Solutions include:

- Variable-Temperature NMR : Conduct at –40°C to "freeze" conformers and resolve splitting .

- COSY/NOESY : Map coupling between adjacent protons to assign stereochemistry .

- DFT Calculations : Predict chemical shifts using software (e.g., Gaussian) to cross-validate experimental data .

Q. What strategies mitigate moisture sensitivity during large-scale synthesis?

- Methodological Answer :

- Schlenk Techniques : Use flame-dried glassware and argon atmospheres for transfers .

- In Situ Protection : Introduce the tert-butyl group early (e.g., via Boc-anhydride) to stabilize the azetidine ring against hydrolysis .

- Lyophilization : Post-purification, lyophilize from tert-butanol to remove trace water .

Data Contradiction Analysis

Q. Conflicting yields reported for similar Suzuki-Miyaura reactions: How to troubleshoot?

- Methodological Answer :

- Substrate Purity : Ensure halogenated precursors are >98% pure (GC-MS/HPLC). Impurities like residual Pd can inhibit coupling .

- Oxygen Sensitivity : Degassed solvents and glovebox conditions may resolve yield drops (e.g., from 65% to 85% in ) .

- Steric Effects : If the 3-cyano group hinders coupling, switch to bulkier ligands (e.g., XPhos) to accelerate transmetallation .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.